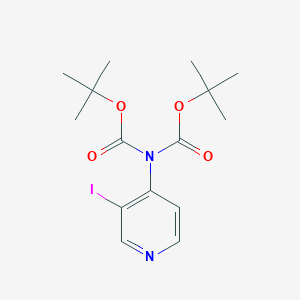
4-di-Boc-amino-3-iodopiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodopyridin-4-di-Boc-amine is a chemical compound with the molecular formula C15H21IN2O4 and a molecular weight of 420.25 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the third position and a di-tert-butyl dicarbonate (Boc) protected amine group at the fourth position of the pyridine ring .
Aplicaciones Científicas De Investigación
3-iodopyridin-4-di-Boc-amine has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodopyridin-4-di-Boc-amine typically involves the protection of the amine group followed by iodination. One common method is the Boc protection of 3-amino-4-iodopyridine. The reaction involves treating 3-amino-4-iodopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of 3-iodopyridin-4-di-Boc-amine may involve large-scale Boc protection reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-iodopyridin-4-di-Boc-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used.
Deprotection: Acidic reagents like trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields 3-iodopyridin-4-amine.
Mecanismo De Acción
The mechanism of action of 3-iodopyridin-4-di-Boc-amine primarily involves its reactivity as a protected amine and iodinated pyridine derivative. The Boc protecting group stabilizes the amine, allowing for selective reactions at the iodine position. Upon deprotection, the free amine can participate in various biochemical interactions, potentially targeting specific enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-iodopyridine: Similar structure but lacks the Boc protection, making it more reactive in certain conditions.
4-Iodo-3-pyridinamine: Another closely related compound with similar reactivity but different protection groups.
Uniqueness
3-iodopyridin-4-di-Boc-amine is unique due to its dual protection, which provides stability and selectivity in synthetic applications. The Boc groups protect the amine functionality, allowing for controlled reactions at the iodine position, making it a valuable intermediate in complex organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-(3-iodopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-8-17-9-10(11)16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPPKQFXCBYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=NC=C1)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
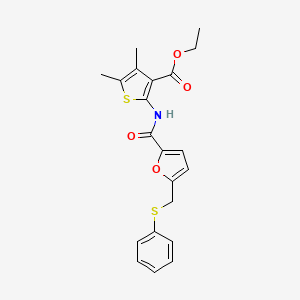
![3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2556891.png)
![5-propyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2556892.png)
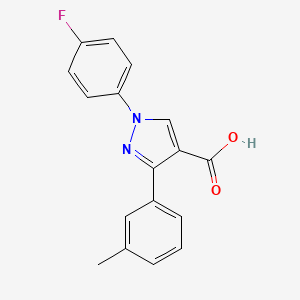
![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)
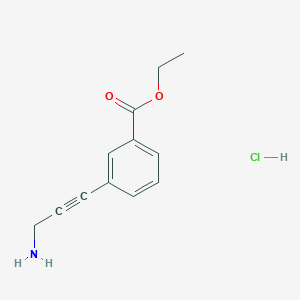

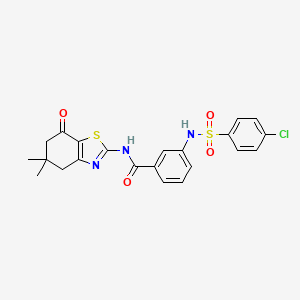
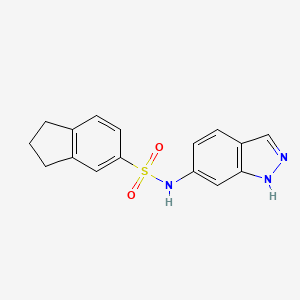
![3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2556903.png)
![2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2556905.png)

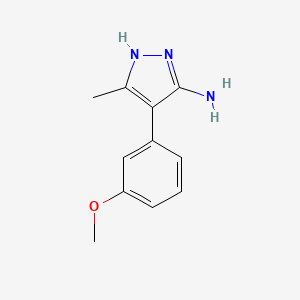
![N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2556913.png)
